molecular formula C10H10O2 B3255406 4,6-Dimethylisophthalaldehyde CAS No. 25445-41-4

4,6-Dimethylisophthalaldehyde

Cat. No.: B3255406
CAS No.: 25445-41-4
M. Wt: 162.18 g/mol
InChI Key: MFXUVYUPPKVYPH-UHFFFAOYSA-N
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Description

4,6-Dimethylisophthalaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of isophthalaldehyde, characterized by the presence of two methyl groups at the 4 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylisophthalaldehyde typically involves the formylation of 4,6-dimethylbenzene derivatives. One common method includes the Vilsmeier-Haack reaction, where 4,6-dimethylbenzene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: 4,6-Dimethylisophthalic acid.

    Reduction: 4,6-Dimethylisophthalyl alcohol.

    Substitution: 4,6-Dibromo- or 4,6-Dinitroisophthalaldehyde, depending on the substituent introduced.

Scientific Research Applications

4,6-Dimethylisophthalaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a building block for the development of fluorescent probes and sensors.

    Medicine: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.

    Industry: It is utilized in the production of advanced materials, such as metal-organic frameworks and covalent organic frameworks, due to its bifunctional nature.

Mechanism of Action

The mechanism of action of 4,6-Dimethylisophthalaldehyde in various applications depends on its chemical reactivity. In organic synthesis, its aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo cyclization or other transformations to yield diverse products. The methyl groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

    Isophthalaldehyde: Lacks the methyl groups at the 4 and 6 positions, leading to different reactivity and applications.

    Terephthalaldehyde: Has aldehyde groups at the 1 and 4 positions, resulting in distinct chemical behavior.

    Phthalaldehyde: Contains aldehyde groups at the 1 and 2 positions, making it more reactive in certain types of reactions.

Uniqueness: 4,6-Dimethylisophthalaldehyde is unique due to the presence of methyl groups that can influence its chemical reactivity and physical properties. These groups can enhance its stability and modify its interactions with other molecules, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXUVYUPPKVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275255
Record name 4,6-Dimethyl-1,3-benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-41-4
Record name 4,6-Dimethyl-1,3-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25445-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-1,3-benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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